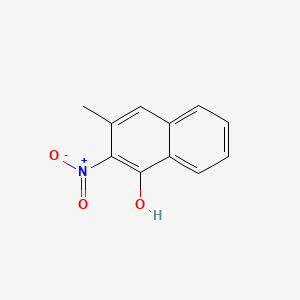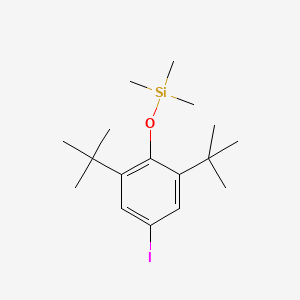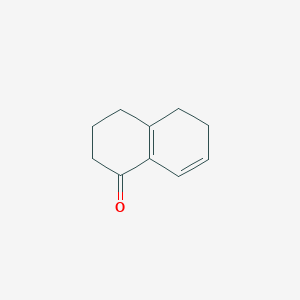![molecular formula C22H25F B14308549 1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene CAS No. 110281-36-2](/img/no-structure.png)
1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a fluoropropyl group and a pentylphenyl ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Ethynylbenzene Intermediate: This step involves the coupling of a pentyl-substituted phenylacetylene with a halogenated benzene derivative using a palladium-catalyzed Sonogashira coupling reaction.
Introduction of the Fluoropropyl Group: The ethynylbenzene intermediate can then be reacted with a fluoropropyl halide under basic conditions to introduce the fluoropropyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: The fluorine atom in the fluoropropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用機序
The mechanism of action of 1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
1-(3-Fluoropropyl)-4-ethynylbenzene: Lacks the pentylphenyl group, which may affect its chemical properties and applications.
1-(3-Fluoropropyl)-4-phenylethynylbenzene:
特性
| 110281-36-2 | |
分子式 |
C22H25F |
分子量 |
308.4 g/mol |
IUPAC名 |
1-(3-fluoropropyl)-4-[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C22H25F/c1-2-3-4-6-19-8-12-21(13-9-19)16-17-22-14-10-20(11-15-22)7-5-18-23/h8-15H,2-7,18H2,1H3 |
InChIキー |
GEXWQWHXIISCFP-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-](/img/structure/B14308472.png)







![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
